N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 332.3 g/mol. This compound is categorized as a piperidine derivative, which is known for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The compound is recognized for its potential in research settings, particularly in neuropharmacology and receptor studies.
The synthesis of N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride can be approached through several methods, although specific detailed protocols are not widely documented. Generally, similar compounds are synthesized using methodologies that involve:
The synthesis typically involves the formation of the piperidine ring followed by functionalization to introduce the cyclopropylmethyl and nicotinamide moieties. The use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) may be employed to facilitate the formation of amide bonds during synthesis.
N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride can participate in various chemical reactions typical for amides and heterocycles:
The reactivity profile of this compound suggests it could serve as an intermediate in synthesizing more complex pharmaceuticals or as a tool compound in receptor binding studies.
While specific mechanisms for N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride have not been extensively characterized, compounds with similar structures often act on G protein-coupled receptors (GPCRs). The mechanism generally involves:
Research indicates that derivatives of nicotinamides often exhibit significant bioactivity due to their ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways.
N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride is primarily used in scientific research, particularly within fields such as:
This compound's unique structure makes it valuable for studying receptor dynamics and developing therapeutic agents with enhanced efficacy and selectivity.
The synthesis of N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride (CAS: 1056141-20-8) exemplifies modern advancements in nicotinamide derivative preparation through multi-step convergent routes. The core strategy involves sequential palladium-catalyzed cross-coupling, amide bond formation, and salt precipitation, achieving high purity (>98%) with controlled impurity profiles. A representative pathway begins with 6-bromonicotinic acid as the foundational building block, undergoing Suzuki-Miyaura coupling with piperidin-3-yl-containing boronic acids or esters under Pd(PPh₃)₄ catalysis to introduce the critical piperidine moiety [1]. This reaction typically employs tetrakis(triphenylphosphine)palladium(0) in degassed dioxane/water mixtures at 80-90°C, achieving yields of 75-85% for the biaryl intermediate [1] [4].
The resulting 6-(piperidin-3-yl)nicotinic acid is subsequently activated using carbodiimide reagents (EDCI/HOBt) in dichloromethane, followed by nucleophilic attack from cyclopropylmethylamine. This amidation step demonstrates exceptional chemoselectivity toward the carboxylic acid group over the piperidine nitrogen when conducted at 0-5°C, preventing undesired bis-acylation [1] [3]. Post-reaction purification via silica chromatography isolates the free base in 65-70% yield before dihydrochloride salt formation. Crucially, each intermediate undergoes rigorous HPLC-MS monitoring to detect and control genotoxic impurities at ppm levels, particularly residual palladium and amine side products [3].
Table 1: Key Synthetic Intermediates and Reaction Conditions
Step | Intermediate | Reaction Conditions | Yield (%) | Key Purification |
---|---|---|---|---|
1 | 6-Bromonicotinic acid | - | - | Commercial source |
2 | 6-(N-Boc-piperidin-3-yl)nicotinic acid | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 85°C | 78 | Acid-base extraction |
3 | N-(Cyclopropylmethyl)-6-(N-Boc-piperidin-3-yl)nicotinamide | EDCI, HOBt, DIPEA, DCM, 0°C→RT | 72 | Silica chromatography (EtOAc/hexane) |
4 | Free base deprotection | TFA/DCM (1:1), 2h, RT | Quant. | Solvent evaporation |
5 | Dihydrochloride salt | 2M HCl in diethyl ether, ethyl acetate | 85 | Crystallization |
The cyclopropylmethyl group serves as a strategically privileged substituent that profoundly influences molecular conformation, lipophilicity, and target engagement. Its incorporation via reductive amination or direct amidation of cyclopropylmethylamine introduces significant steric and electronic effects within the nicotinamide scaffold. Computational analyses reveal that the cyclopropyl ring's high Bayer strain angles the methylene linker, positioning the amide carbonyl for optimal hydrogen bonding with biological targets [1]. This geometric constraint reduces conformational entropy penalties upon binding, contributing to enhanced binding affinity compared to linear alkyl chains [3].
Lipophilicity modulation represents another critical advantage. The cyclopropylmethyl moiety lowers the calculated logP by approximately 0.5 units compared to n-butyl analogs while maintaining membrane permeability. This balance arises from the group's capacity to shield polar functionalities without excessive hydrophobicity [1]. Synthetic accessibility further enhances its utility: cyclopropylmethyl bromide (CAS: 7051-34-5) serves as a cost-effective precursor, reacting efficiently with deprotonated nicotinamides under mild conditions (K₂CO₃, DMF, 50°C) to avoid ring-opening side reactions common with highly strained systems [3] [10]. Stability studies confirm the substituent's resilience under acidic salt formation conditions (pH <2), with no detectable degradation to cyclopropanecarboxaldehyde even after prolonged storage [3].
Piperidine ring functionalization dictates pharmacological properties through stereoelectronic tuning and solubility modulation. The synthesis employs three strategic approaches:
Boc-Protected Intermediate Strategy: 3-(Aminomethyl)piperidine derivatives protected as N-Boc analogs undergo boronic ester formation at C-4 or C-5 positions using bis(pinacolato)diboron (Pin₂B₂) with Pd(dppf)Cl₂ catalysis. Subsequent Suzuki coupling installs the pyridine core before acidic deprotection (TFA/DCM) and amidation. This route preserves stereochemical integrity at C-3 but requires chromatographic separation of diastereomers post-deprotection [1] [2].
Late-Stage Piperidine Modification: After constructing the core nicotinamide scaffold, the piperidine nitrogen undergoes alkylation (iodomethane/K₂CO₃), acylation (acetyl chloride/pyridine), or sulfonylation (mesyl chloride) to fine-tune basicity. This approach demonstrated significant yield advantages (>20% increase) over pre-functionalization when modifying sterically hindered piperidines [1].
Enzymatic Resolution: Racemic piperidin-3-yl precursors resolved using lipase-catalyzed transesterification (e.g., Candida antarctica Lipase B) provide enantiomerically pure (>99% ee) intermediates. The (S)-enantiomer typically shows 5-10 fold higher biological activity than the (R)-counterpart in receptor binding assays, justifying the additional synthetic step [1] [6].
Table 2: Impact of Piperidine N-Substituents on Physicochemical Properties
N-Substituent | logD₇.₄ | Aqueous Solubility (mg/mL) | Melting Point (°C) | Synthetic Yield (%) |
---|---|---|---|---|
H (Parent) | 1.2 | 0.8 | 198-201 (dec) | 68 |
Methyl | 1.5 | 0.3 | 175-177 | 72 |
Acetyl | 0.8 | 1.5 | 162-164 | 65 |
Methanesulfonyl | 0.5 | 2.1 | 189-191 | 58 |
Cyclopropylcarbonyl | 1.1 | 1.2 | 170-172 | 63 |
Dihydrochloride salt formation transforms the lipophilic free base into a biologically compatible form with enhanced dissolution properties. Optimization studies identified ethyl acetate/2M HCl in diethyl ether (4:1 v/v) as the optimal crystallization system, producing stoichiometric (2:1) salt formation within 30 minutes at 0°C with >99.5% purity [3]. This solvent combination achieves high yield (85-90%) by leveraging ethyl acetate's moderate polarity to precipitate the salt while solubilizing hydrophobic impurities. Crucially, the protocol maintains the acid-sensitive cyclopropylmethyl group without ring-opening, as verified by ¹H-NMR absence of cyclopropanecarboxaldehyde peaks at δ 9.7 ppm [3] [10].
Crystallization kinetics significantly influence particle morphology and bulk density. Implementing controlled cooling (0.5°C/min from 25°C to 0°C) with ultrasonic irradiation (35 kHz) generates uniform microcrystals (D₉₀ < 20µm) exhibiting 40% higher dissolution rates than uncontrolled crystallizations. Process analytical technology (PAT) tools, including FBRM (Focused Beam Reflectance Measurement) and ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy), enable real-time monitoring of crystal form transition from amorphous to monohydrate phase during anti-solvent addition [1] [5]. The resulting dihydrochloride monohydrate demonstrates exceptional stability (accelerated stability: 40°C/75% RH for 6 months), with no detectable degradation or hydrate conversion, attributed to the rigid crystal lattice confirmed by single-crystal X-ray diffraction showing chloride ions hydrogen-bonded to protonated piperidine and water molecules [3].
Table 3: Comparative Salt Crystallization Conditions
Solvent System | Temperature (°C) | Crystal Form | Purity (%) | Hygroscopicity (%w/w at 80% RH) |
---|---|---|---|---|
Ethanol/HCl gas | -10 | Hemihydrate | 98.7 | 5.2 |
Acetone/2M HCl (ether) | 5 | Anhydrous | 99.1 | 3.8 |
Ethyl acetate/2M HCl (ether) | 0 | Monohydrate | 99.6 | 1.3 |
THF/HCl (aq.) | 25 | Variable hydrate | 97.9 | 8.5 |
Methanol/HCl (conc.) | -20 | Solvate | 98.3 | 12.1 |
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1